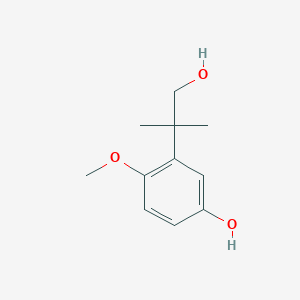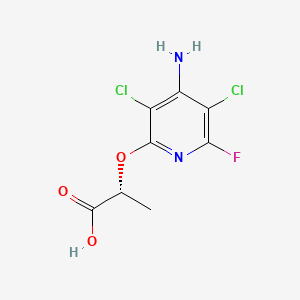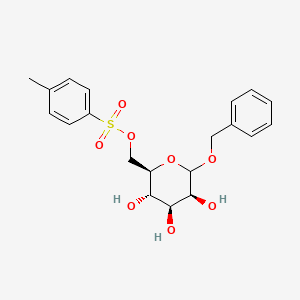
1-O-Benzyl 6-O-Tosyl-D-mannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-Benzyl 6-O-Tosyl-D-mannose is a chemical compound with the molecular formula C20H24O8S and a molecular weight of 424.46 g/mol. It is an intermediate in the synthesis of 6-O-Tosyl-D-mannose, which is a protected form of D-Mannose. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions.
Vorbereitungsmethoden
The synthesis of 1-O-Benzyl 6-O-Tosyl-D-mannose typically involves the protection of hydroxyl groups in D-Mannose followed by the introduction of benzyl and tosyl groups. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of D-Mannose are protected using benzyl groups.
Tosylation: The protected D-Mannose is then tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine.
Analyse Chemischer Reaktionen
1-O-Benzyl 6-O-Tosyl-D-mannose undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyl group can be oxidized or reduced under specific conditions.
Glycosylation: It can participate in glycosylation reactions to form glycosidic bonds.
Common reagents used in these reactions include tosyl chloride, pyridine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-O-Benzyl 6-O-Tosyl-D-mannose is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Glycosylation Studies: It is used in the study of glycosylation reactions and the synthesis of glycosides.
Biological Research: It is used in the synthesis of carbohydrate-based molecules for biological studies.
Wirkmechanismus
The mechanism of action of 1-O-Benzyl 6-O-Tosyl-D-mannose involves the activation of the tosyl group, which makes the molecule more reactive towards nucleophiles. The benzyl group serves as a protecting group for the hydroxyl groups, allowing selective reactions to occur at specific sites on the molecule .
Vergleich Mit ähnlichen Verbindungen
1-O-Benzyl 6-O-Tosyl-D-mannose can be compared with other similar compounds such as:
1-O-Benzyl 6-O-Tosyl-D-glucose: Similar in structure but derived from glucose instead of mannose.
1-O-Benzyl 6-O-Tosyl-D-galactose: Similar in structure but derived from galactose.
The uniqueness of this compound lies in its specific reactivity and the ability to serve as a versatile intermediate in the synthesis of various carbohydrate-based molecules.
Eigenschaften
Molekularformel |
C20H24O8S |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24O8S/c1-13-7-9-15(10-8-13)29(24,25)27-12-16-17(21)18(22)19(23)20(28-16)26-11-14-5-3-2-4-6-14/h2-10,16-23H,11-12H2,1H3/t16-,17-,18+,19+,20?/m1/s1 |
InChI-Schlüssel |
UGKRVULERSDYKA-WYGKVCCSSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OCC3=CC=CC=C3)O)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)
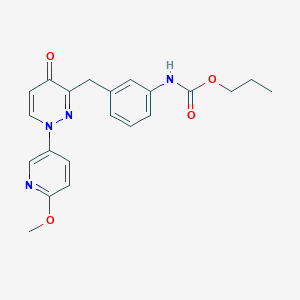
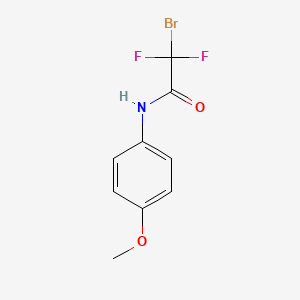
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
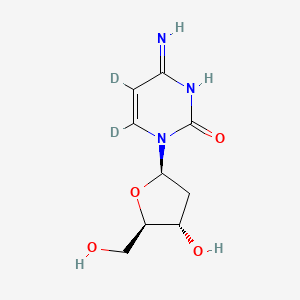
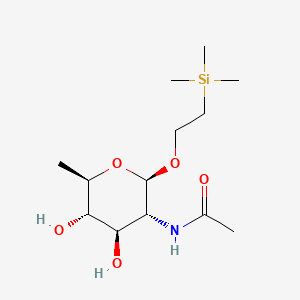
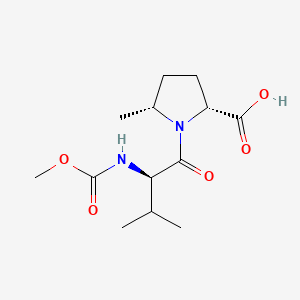
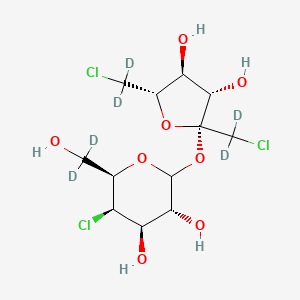
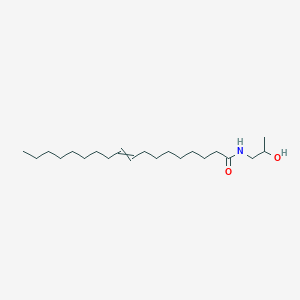
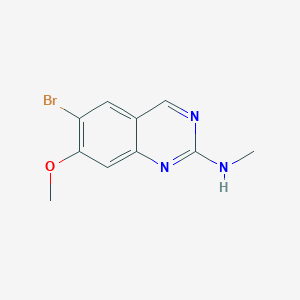

![6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13841135.png)
